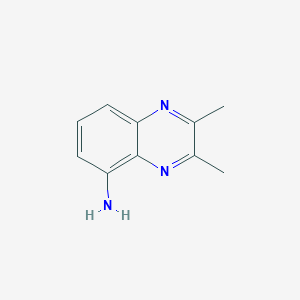

2,3-Dimethylquinoxalin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the amine group at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique and potentially useful for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxalin-5-amine typically involves the condensation of 2,3-dimethylquinoxaline with an appropriate amine source. One common method is the Buchwald-Hartwig amination reaction, which involves the coupling of 2,3-dimethylquinoxaline with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethylquinoxalin-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Quinoxaline-2,3-diones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Applications De Recherche Scientifique

2,3-Dimethylquinoxalin-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drugs for treating neurological disorders and cancer.

Materials Science: The compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 2,3-Dimethylquinoxalin-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but without the methyl and amine substituents.

2,3-Dimethylquinoxaline: Similar structure but lacks the amine group at the 5-position.

5-Aminoquinoxaline: Similar structure but lacks the methyl groups at the 2 and 3 positions.

Uniqueness

2,3-Dimethylquinoxalin-5-amine is unique due to the presence of both methyl groups at the 2 and 3 positions and an amine group at the 5-position.

Activité Biologique

2,3-Dimethylquinoxalin-5-amine (DMQA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMQA, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C₉H₈N₂

- Molecular Weight : 148.17 g/mol

- CAS Number : 32387-83-0

Synthesis

The synthesis of DMQA has been achieved through various methodologies, including asymmetric synthesis techniques that enhance yield and purity. Recent studies have focused on optimizing synthetic routes to improve the efficiency of producing this compound while maintaining its biological activity .

Antimicrobial Activity

DMQA exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have shown that DMQA effectively disrupts bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Recent investigations into the anticancer properties of DMQA have revealed its ability to induce apoptosis in cancer cells. A study highlighted its effectiveness against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, including the upregulation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Toxicity Profile

The toxicity profile of DMQA has been assessed through both in vitro and in vivo studies. Results indicate a favorable safety margin, with no significant toxic effects observed at concentrations below 100 μM in cell cultures. In animal models, the median lethal dose was determined to be greater than 2000 mg/kg, suggesting low acute toxicity . However, some histological changes were noted at high doses, warranting further investigation into long-term effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of DMQA. Variations in substituents on the quinoxaline ring have been explored to enhance biological activity. For example, modifications at the 5-position have been linked to increased cytotoxicity against specific cancer cell lines .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Alfadil et al. (2024) | Evaluate toxicity | DMQA showed low toxicity with a median lethal dose >2000 mg/kg; mild histological changes observed at high doses. |

| PMC8330740 (2021) | Anticancer activity | Induced apoptosis in HepG-2 and MCF-7 cells; involved caspase activation and Bcl-2 downregulation. |

| LookChem Report (2020) | Synthesis and activity | Enhanced synthetic methods improved yield; demonstrated antimicrobial properties against various pathogens. |

Propriétés

IUPAC Name |

2,3-dimethylquinoxalin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHATBFPSZWBQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484741 |

Source

|

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-68-8 |

Source

|

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.